molecular formula C7H9NO3S B13194994 4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile

4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13194994
M. Wt: 187.22 g/mol
InChI Key: YKXMDJQZEHKXAV-UHFFFAOYSA-N
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Description

4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[24]heptane-2-carbonitrile is a chemical compound with a unique spiro structure, which includes a sulfur atom in a six-membered ring fused to a four-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[24]heptane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile include:

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

7-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C7H9NO3S/c1-5-7(6(4-8)11-7)2-3-12(5,9)10/h5-6H,2-3H2,1H3

InChI Key

YKXMDJQZEHKXAV-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCS1(=O)=O)C(O2)C#N

Origin of Product

United States

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